Sodium 8-(2-hydroxybenzamido)octanoate hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-(2-hydroxybenzamido)octanoate hydrate involves multiple steps:
Starting Material: Salicylamide reacts with ethyl chloroformate to produce an intermediate, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione.
Intermediate Reaction: The intermediate then reacts with 8-bromooctanoic acid ethyl ester.
Hydrolysis: This reaction is followed by hydrolysis to obtain 8-(2-hydroxybenzamido)octanoic acid.
Final Product: Finally, 8-(2-hydroxybenzamido)octanoic acid reacts with sodium hydroxide to yield Sodium 8-(2-hydroxybenzamido)octanoate.
Industrial Production Methods
An alternative method involves reacting salicylamide with N,N’-carbonyl diimidazole to generate an intermediate, which then reacts with 8-bromoethyl caprylate. This is followed by hydrolysis and acidification to obtain the final product . This method avoids the use of genotoxic ethyl chloroformate, making it more environmentally friendly and suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-(2-hydroxybenzamido)octanoate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium 8-(2-hydroxybenzamido)octanoate hydrate has several scientific research applications:
Chemistry: It is used as an absorption enhancer in various chemical formulations.
Biology: It enhances the permeability of cell membranes, facilitating the study of cellular processes.
Medicine: It is used to improve the oral bioavailability of drugs like insulin and heparin.
Industry: It is employed in the formulation of pharmaceuticals to enhance drug delivery.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(8-(2-hydroxybenzoyl)amino)caprylate
- N-(8-(2-hydroxybenzoyl)amino)caprylate Sodium
Uniqueness
Sodium 8-(2-hydroxybenzamido)octanoate hydrate is unique due to its high efficiency as an absorption enhancer and its ability to improve the bioavailability of macromolecules with poor oral absorption . Its environmentally friendly synthesis methods also make it a preferred choice in industrial applications .
Properties
Molecular Formula |
C15H22NNaO5 |
---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
sodium;8-[(2-hydroxybenzoyl)amino]octanoate;hydrate |
InChI |
InChI=1S/C15H21NO4.Na.H2O/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);;1H2/q;+1;/p-1 |
InChI Key |
VTANYONGSLUOCB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.O.[Na+] |
Origin of Product |
United States |
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